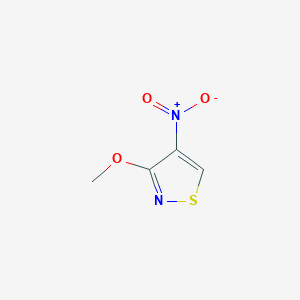

4-Nitro-3-methoxyisothiazole

Descripción

4-Nitro-3-methoxyisothiazole is a nitro-substituted isothiazole derivative featuring a methoxy group at the 3-position. Nitro and methoxy substituents are known to influence electronic properties, reactivity, and intermolecular interactions, making this compound a subject of interest for comparative studies with analogs .

Propiedades

Fórmula molecular |

C4H4N2O3S |

|---|---|

Peso molecular |

160.15 g/mol |

Nombre IUPAC |

3-methoxy-4-nitro-1,2-thiazole |

InChI |

InChI=1S/C4H4N2O3S/c1-9-4-3(6(7)8)2-10-5-4/h2H,1H3 |

Clave InChI |

YHRATLQMAZMKLP-UHFFFAOYSA-N |

SMILES canónico |

COC1=NSC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Methyl-4-nitroisothiazole

- Molecular Formula : C₄H₄N₂O₂S (inferred).

- Key Properties :

- Studied extensively by Regiec and Wojciechowski (2019), who combined experimental and computational methods to analyze its spectroscopic and electronic properties .

- The methyl group at the 3-position is less electron-donating compared to a methoxy group, leading to differences in dipole moments and HOMO-LUMO gaps.

- The nitro group at the 4-position creates strong electron-withdrawing effects, which may enhance aromatic stabilization but reduce nucleophilic reactivity compared to unsubstituted isothiazoles.

3-Nitro-4,5-dihydroisoxazole

- Molecular Formula : C₃H₄N₂O₃.

- Key Properties :

- Features a partially saturated isoxazole ring (4,5-dihydro), reducing aromaticity compared to fully unsaturated heterocycles like isothiazole .

- The nitro group at the 3-position in an isoxazole framework may increase polarity (molecular weight: 116.08 g/mol) and reactivity in electrophilic substitutions.

- Safety data indicate stringent handling requirements, including first-aid measures for inhalation or skin contact, suggesting higher toxicity than simpler isothiazoles .

4-Methylisothiazole

- Molecular Formula : C₄H₅NS.

- Key Properties: A structurally simpler analog with a methyl group at the 4-position (molecular weight: 99.15 g/mol) . Serves as a baseline for understanding how substituents modulate reactivity in isothiazole systems.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- This interplay could lead to unique charge distribution compared to 3-Methyl-4-nitroisothiazole . Nitro positioning in isothiazoles (e.g., 4-nitro vs. 3-nitro in isoxazole) alters aromatic stabilization and reactivity pathways, influencing applications in coordination chemistry (e.g., platinum complexes) .

Safety and Reactivity :

- While 3-Nitro-4,5-dihydroisoxazole requires rigorous safety protocols, nitro-substituted isothiazoles may pose similar risks due to nitro group instability under heat or shock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.